N-Mal-N-bis(PEG4-amine)

PROTAC synthesis Bioconjugation Drug delivery

Researchers pursuing DAR 6+ ADCs often encounter aggregation with linear linkers like SPDB/SMCC. N-Mal-N-bis(PEG4-amine) overcomes this via a branched architecture with one maleimide and two terminal amines, enabling trifunctional conjugation without compromising aqueous solubility. • Achieve DAR 6+ payload loading with reduced aggregation vs. hydrophobic linkers • Dual amine handles permit simultaneous conjugation of two distinct ligands to a single maleimide-anchored scaffold • 14 Å PEG4 spacer optimizes enzymatic accessibility while maintaining steric clearance for ternary complex formation in PROTACs

Molecular Formula C27H50N4O11
Molecular Weight 606.7 g/mol
Cat. No. B8106141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG4-amine)
Molecular FormulaC27H50N4O11
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN
InChIInChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2
InChIKeyBDXSPBURFXDTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Mal-N-bis(PEG4-amine) - Branched PEG Linker for PROTAC Synthesis and Bioconjugation


N-Mal-N-bis(PEG4-amine) is a branched polyethylene glycol (PEG)-based linker featuring a terminal maleimide group and two terminal amine groups, enabling trifunctional conjugation . With a molecular weight of 606.7 g/mol and a PEG4 spacer length of approximately 14 Å, it serves as a hydrophilic linker for PROTAC (Proteolysis Targeting Chimera) synthesis and bioconjugation applications, facilitating the connection of target protein ligands and E3 ubiquitin ligase ligands .

Why N-Mal-N-bis(PEG4-amine) Cannot Be Replaced by Linear Heterobifunctional PEG Linkers


The branched architecture of N-Mal-N-bis(PEG4-amine), featuring two primary amine groups, fundamentally differentiates it from linear heterobifunctional linkers such as Mal-PEG4-amine, which possess only one amine handle. This structural variance directly impacts conjugation valency and the achievable drug-to-antibody ratio (DAR) in ADC constructs, as branched PEG linkers enable higher drug loading without aggregation compared to traditional hydrophobic linkers like SPDB and SMCC . Simple substitution without accounting for branching multiplicity may compromise payload capacity and spatial organization critical for ternary complex formation in PROTACs, where linker length and flexibility are key determinants of degradation efficiency [1].

Quantitative Differentiation of N-Mal-N-bis(PEG4-amine) Against Key Comparators


Functional Group Multiplicity: Trifunctional vs. Bifunctional Linker Capacity

N-Mal-N-bis(PEG4-amine) contains one maleimide and two primary amine groups, providing three reactive sites for orthogonal conjugation . In contrast, the linear analog Mal-PEG4-amine contains only one maleimide and one amine group, yielding two reactive sites . This difference of one additional amine group enables dual functionalization or branching strategies not possible with the linear comparator.

PROTAC synthesis Bioconjugation Drug delivery

PEG Spacer Length: Optimal 14 Å Tether for Balanced Flexibility and Steric Clearance

The PEG4 spacer in N-Mal-N-bis(PEG4-amine) provides an extended hydrophilic tether of approximately 14 Å (1.4 nm) [1]. In comparison, shorter PEG2 linkers provide ~8 Å spacing, while longer PEG6 linkers extend to ~21 Å. Studies on branched linkers in ADCs demonstrate that linker length critically affects cytotoxic activity; 'long' linkers with PEG4 extensions achieved significantly higher potency than 'short' linkers lacking the PEG4 fragment, with an order-of-magnitude difference in cytotoxicity observed between DAR 6 ADCs with short versus long branched linkers [2].

ADC linker design PROTAC linker optimization Bioconjugate spacing

DMSO Solubility: Comparative Stock Solution Preparation Limits

N-Mal-N-bis(PEG4-amine) exhibits a solubility of 10 mM in DMSO, corresponding to approximately 6.07 mg/mL . In comparison, the linear Mal-PEG4-amine demonstrates a mother liquor concentration of 40 mg/mL in DMSO under similar vendor-specified conditions . This represents an approximately 6.6-fold higher DMSO solubility for the linear comparator, a difference that must be accounted for in stock solution preparation and in vivo formulation.

Solubility profiling Formulation development In vitro assay preparation

Purity Specification: Comparable Quality Metrics Across Branched and Linear Maleimide-PEG-Amine Linkers

Commercially available N-Mal-N-bis(PEG4-amine) is typically supplied at ≥95% purity, with the TFA salt form achieving ≥98% purity [1]. The linear comparator Mal-PEG4-amine is also offered at ≥95% to ≥98% purity across multiple vendors . This parity in purity specifications ensures that differences in experimental outcomes are attributable to structural and functional differences rather than quality variations.

Quality control Procurement specification Bioconjugation reproducibility

Optimal Application Scenarios for N-Mal-N-bis(PEG4-amine) Based on Quantitative Differentiation


Dual-Functional PROTAC Construction Requiring Branched Payload Attachment

The presence of two primary amine groups (3 total reactive sites) enables simultaneous conjugation of two distinct ligands to a single maleimide-anchored scaffold, as established in the functional group multiplicity evidence . This trifunctional capacity makes N-Mal-N-bis(PEG4-amine) particularly suited for constructing PROTACs requiring dual E3 ligase recruitment or combination targeting strategies where linear linkers like Mal-PEG4-amine (2 reactive sites) would be insufficient.

High-DAR Antibody-Drug Conjugate (ADC) Development Without Aggregation

The branched PEG4 architecture supports higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers like SPDB and SMCC without causing aggregation or compromising conjugate affinity . Combined with the optimal 14 Å spacer length that balances enzymatic cleavage accessibility with steric clearance [1], this linker is optimal for developing homogeneous DAR 6+ ADCs where linear linkers would limit payload capacity.

Aqueous-Compatible Bioconjugation Requiring Site-Specific Maleimide-Thiol Coupling

The maleimide group enables specific thiol conjugation at pH 6.5-7.5 via Michael addition, forming stable thioether bonds for protein or peptide modification. While the compound exhibits lower DMSO solubility (10 mM; 6.07 mg/mL) than linear analogs (40 mg/mL) , its dual amine handles allow for subsequent functionalization with carboxylic acids or activated NHS esters, making it valuable for multi-step bioconjugation workflows where aqueous compatibility and orthogonal reactivity are prioritized over maximum organic solvent solubility.

Comparative Linker Optimization Studies in PROTAC and ADC Design

Given the comparable purity specifications (≥95%) between branched and linear maleimide-PEG-amine linkers , N-Mal-N-bis(PEG4-amine) serves as a reliable branched comparator in systematic linker optimization studies. Researchers can attribute differences in degradation efficiency, ternary complex formation, or in vivo pharmacokinetics directly to the branched architecture and dual-amine functionality rather than quality variations, enabling rigorous structure-activity relationship (SAR) analysis.

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